molecular formula C10H6Cl3NOS B3036217 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole CAS No. 339018-27-8

2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole

Cat. No.: B3036217
CAS No.: 339018-27-8
M. Wt: 294.6 g/mol
InChI Key: OXMMZPZSMPPWJV-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with chloro and dichlorophenoxy groups.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole, also known as Triclosan, is bacteria. It is a broad-spectrum antibacterial and antifungal agent . It is effective against different microorganisms and is included in many contemporary consumer and personal health-care products .

Mode of Action

At high concentrations, Triclosan acts as a biocide with multiple cytoplasmic and membrane targets . At the lower concentrations seen in commercial products, triclosan appears bacteriostatic, and it targets bacteria primarily by inhibiting fatty acid synthesis . This inhibition disrupts the lipid bilayer of the bacterial cell membrane, leading to cell death .

Biochemical Pathways

Triclosan’s mode of action primarily affects the fatty acid synthesis pathway in bacteria . By inhibiting this pathway, Triclosan prevents the bacteria from producing the lipids necessary for the formation and maintenance of cell membranes. This disruption in the biochemical pathway leads to the death of the bacterial cells .

Pharmacokinetics

Due to its high hydrophobicity, triclosan can accumulate in fatty tissues and has been found in fish and human samples (urine, breast milk, and serum) .

Result of Action

The result of Triclosan’s action is the death of bacterial cells. By inhibiting fatty acid synthesis, Triclosan disrupts the integrity of the bacterial cell membrane, leading to cell death . This makes Triclosan an effective antimicrobial agent in various consumer and personal health-care products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Triclosan. For instance, Triclosan is photo-unstable and reactive towards chlorine and ozone . As a consequence, it can be transformed into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation . Furthermore, the excessive use of Triclosan is suspected to increase the risk of emergence of Triclosan-resistant bacteria and the selection of resistant strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole typically involves the reaction of 2,4-dichlorophenol with thiazole derivatives under specific conditions. The reaction often requires the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reactors can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and dichlorophenoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chloro groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NOS/c11-6-1-2-9(8(12)3-6)15-5-7-4-14-10(13)16-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMMZPZSMPPWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236662
Record name 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339018-27-8
Record name 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339018-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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